

Structure-activity relationship (SAR) studies of "3-(Benzimidazol-1-yl)propanal" analogs

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Compound of Interest

Compound Name: *3-(Benzimidazol-1-yl)propanal*

Cat. No.: B129894

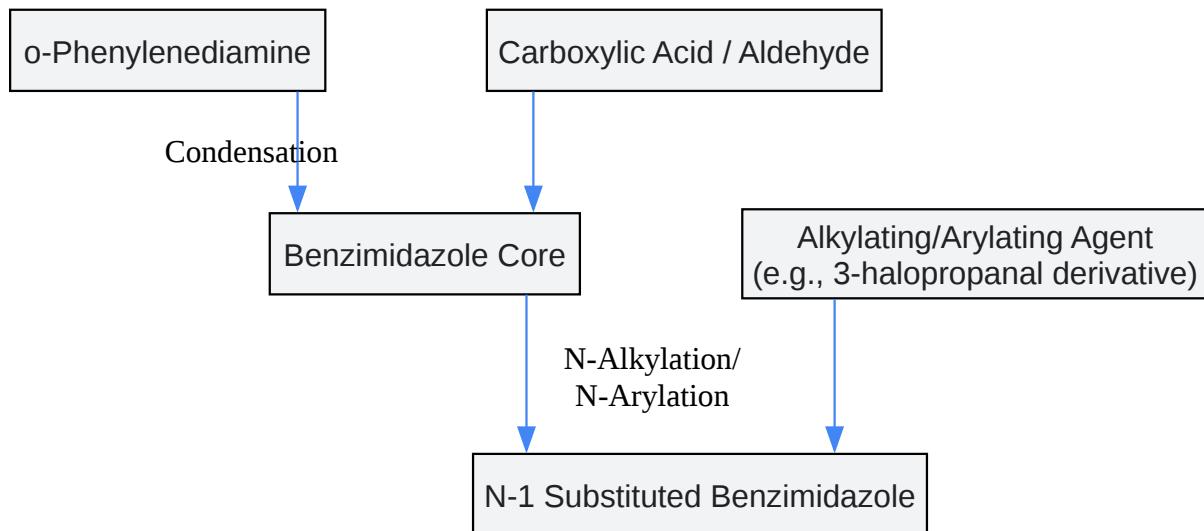
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzimidazole Analogs for Researchers and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.^{[1][2][3]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-1 substituted benzimidazole analogs, with a focus on drawing inferences for derivatives of a "**3-(Benzimidazol-1-yl)propanal**" core structure. Due to a lack of specific comprehensive studies on "**3-(Benzimidazol-1-yl)propanal**" itself, this guide synthesizes data from closely related N-1 substituted benzimidazole analogs to provide valuable insights for researchers in the field.

General Synthesis of N-1 Substituted Benzimidazole Analogs

The synthesis of N-1 substituted benzimidazole derivatives typically involves the initial formation of the benzimidazole core, followed by N-alkylation or N-arylation. A common method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.^{[4][5]} Subsequent substitution at the N-1 position can be achieved through various alkylating or arylating agents.



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Caption: General synthetic scheme for N-1 substituted benzimidazoles.

Structure-Activity Relationship (SAR) Insights

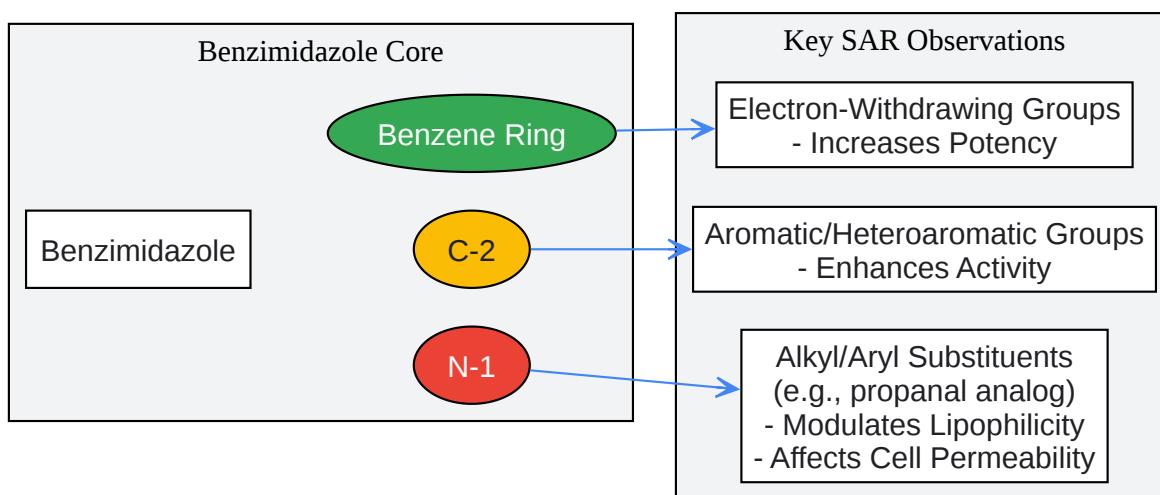
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system.^[6] For N-1 substituted analogs, the substituent at this position plays a crucial role in modulating the compound's potency and selectivity.

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives is often linked to their ability to interfere with microbial cellular processes.^[6] The SAR for antimicrobial activity can be summarized as follows:

- **N-1 Substituent:** The introduction of various substituents at the N-1 position has been shown to modulate antimicrobial activity. While specific data on a propanal substituent is scarce, the presence of alkyl chains, sometimes functionalized with other groups, can influence lipophilicity and cell permeability, which are critical for reaching intracellular targets.^[7]

- C-2 Substituent: Modifications at the C-2 position have a profound impact on activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced antimicrobial effects.[8]
- Benzene Ring Substituents: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzene ring can increase the antimicrobial potency of the benzimidazole scaffold.[8]



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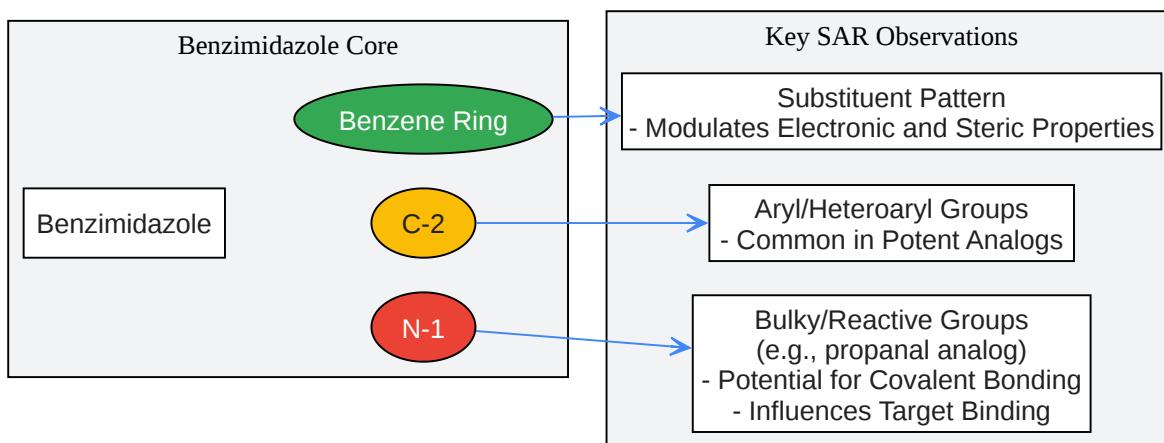
Caption: Key SAR points for antimicrobial activity of benzimidazoles.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[3][9] The SAR for anticancer activity highlights the following:

- N-1 Substituent: Similar to antimicrobial activity, the N-1 substituent is critical. Large, bulky groups can enhance binding to target enzymes or receptors. The propanal moiety, with its reactive aldehyde group, could potentially form covalent bonds with biological targets, a strategy used in some anticancer drugs.

- C-2 Substituent: The presence of aryl or heteroaryl groups at the C-2 position is a common feature in many anticancer benzimidazoles.[9]
- Benzene Ring Substituents: The substitution pattern on the benzene ring can fine-tune the electronic properties and steric profile of the molecule, influencing its interaction with cancer-related targets.[3]



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Caption: Key SAR points for anticancer activity of benzimidazoles.

Comparative Data of N-1 Substituted Benzimidazole Analogs

The following tables summarize the biological activities of various N-1 substituted benzimidazole derivatives from the literature, providing a basis for comparison.

Table 1: Antimicrobial Activity of Selected N-1 Substituted Benzimidazole Analogs

Compound ID	N-1 Substituent	C-2 Substituent	Benzene Ring Substituent(s)	Organism	MIC (µg/mL)	Reference
1	CH ₂ CH ₂ O H	-Phenyl	H	S. aureus	12.5	[10]
2	CH ₂ CH ₂ O H	-Phenyl	H	E. coli	25	[10]
3	-CH ₂ -Aryl	-Methyl	H	C. albicans	6.25	[11]
4	-CH ₂ -Aryl	-Methyl	5-Cl	A. niger	3.1	[10]

Table 2: Anticancer Activity of Selected N-1 Substituted Benzimidazole Analogs

Compound ID	N-1 Substituent	C-2 Substituent	Benzene Ring Substituent(s)	Cell Line	IC50 (µM)	Reference
5	-CH ₂ -Aryl	-Phenyl	H	MCF-7	7.0	[10]
6	-CH ₂ -Aryl	-Phenyl	5-NO ₂	MCF-7	5.4	[10]
7	-Alkyl	-Aryl	H	HCT116	0.46	[12]
8	-CH ₂ -Thiazole	-Aryl	H	HepG2	8.91	[3]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for evaluating the biological activity of benzimidazole analogs.

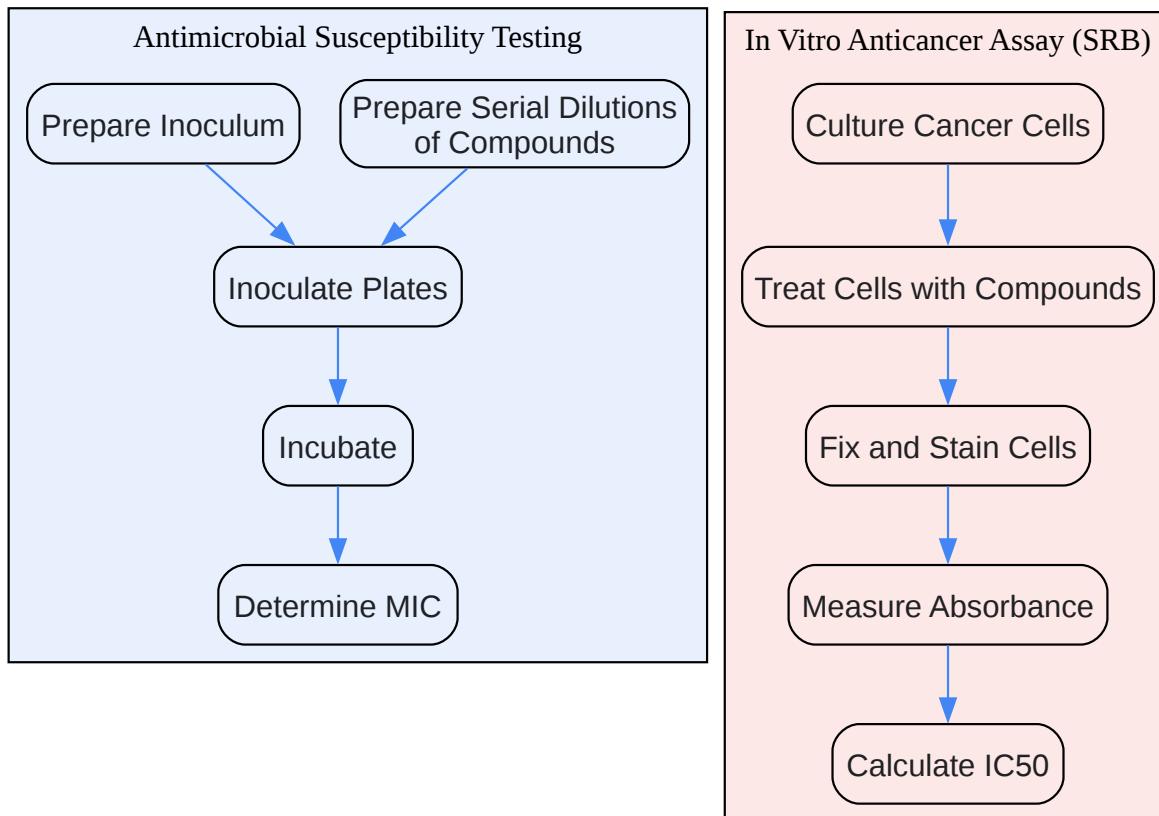
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).
- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.
- Inoculation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (SRB Assay)

- Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO₂.
- Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye.
- Measurement of Absorbance: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

- Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.



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